molecular formula C6HF13O2 B12063607 7H-Perfluoro-2,6-dioxaoctane

7H-Perfluoro-2,6-dioxaoctane

Cat. No.: B12063607
M. Wt: 352.05 g/mol
InChI Key: JPMFKQBIYVBUAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoro-2,6-dioxaoctane typically involves the reaction of perfluorinated ethers with appropriate fluorinating agents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinating agents .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. These processes often utilize continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 7H-Perfluoro-2,6-dioxaoctane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield perfluorinated alcohols or acids, while reduction reactions may produce perfluorinated hydrocarbons .

Mechanism of Action

The mechanism of action of 7H-Perfluoro-2,6-dioxaoctane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their function and activity. The compound’s high affinity for oxygen allows it to act as an oxygen carrier, which is particularly useful in medical applications such as artificial blood substitutes .

Comparison with Similar Compounds

Uniqueness: 7H-Perfluoro-2,6-dioxaoctane stands out due to its unique combination of properties, including high thermal and chemical stability, low surface tension, and excellent dielectric properties. These characteristics make it particularly suitable for specialized applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C6HF13O2

Molecular Weight

352.05 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoro-1-(1,2,2,2-tetrafluoroethoxy)-3-(trifluoromethoxy)propane

InChI

InChI=1S/C6HF13O2/c7-1(2(8,9)10)20-4(13,14)3(11,12)5(15,16)21-6(17,18)19/h1H

InChI Key

JPMFKQBIYVBUAD-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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